Polyamide Viscosity and Polymerization Efficiency: 2,7- vs 2,8-Isomer Direct Comparison
In direct head-to-head polycondensation reactions with 4,4′-oxydianiline under identical Yamazaki phosphorylation conditions (NMP, triphenyl phosphite, pyridine, 100–120 °C), thianthrene-2,7-dicarboxylic acid produced polyamides with inherent viscosities ranging from 1.29 to 2.39 dL/g, whereas the 2,8-isomer yielded polyamides with inherent viscosities ranging from 1.24 to 1.49 dL/g [1]. The 2,7-isomer consistently achieved higher maximum viscosity and demonstrated a broader accessible viscosity window, reflecting more efficient polycondensation and higher molecular weight build-up.
| Evidence Dimension | Inherent viscosity of resulting polyamide |
|---|---|
| Target Compound Data | 1.29–2.39 dL/g (with 4,4′-oxydianiline) |
| Comparator Or Baseline | 2,8-thianthrenedicarboxylic acid: 1.24–1.49 dL/g |
| Quantified Difference | Maximum viscosity approximately 60% higher (2.39 vs 1.49 dL/g); minimum viscosity comparable (1.29 vs 1.24 dL/g) |
| Conditions | Direct polycondensation with 4,4′-oxydianiline in NMP using triphenyl phosphite and pyridine (Yamazaki phosphorylation method), 100–120 °C |
Why This Matters
Higher inherent viscosity correlates directly with higher polymer molecular weight and improved mechanical properties, enabling procurement of the 2,7-isomer for applications requiring robust film-forming capability and mechanical integrity.
- [1] Johnson, R. A.; Mathias, L. J. Synthesis and Characterization of Thianthrene-Based Polyamides. Macromolecules 1995, 28 (1), 79-85. View Source
